Tridecylamine, branched and linear
Overview
Description
Tridecylamine, branched and linear, is a long chain lipophilic monoalkylamine . It is a versatile intermediate used in the production of a wide variety of chemicals, such as agricultural chemicals, oil additives, emulsifiers, flotation agents, and pigments . It is a pale yellow liquid, miscible with water, and is a mixed product of linear and branched isomers .
Molecular Structure Analysis
The this compound molecule contains a total of 42 bonds. There are 13 non-H bonds, 10 rotatable bonds, and 1 primary amine (aliphatic) . The molecule contains a total of 43 atoms: 29 Hydrogen atoms, 13 Carbon atoms, and 1 Nitrogen atom .Physical and Chemical Properties Analysis
This compound, is a pale yellow liquid . It has a boiling point of 248—255°C and a density of 0.818 kg/l at 20°C . It is miscible with water .Scientific Research Applications
Mixing Properties with Alkanes : Research by Couchon et al. (1978) investigated the heats and free energies of mixing tridodecylamine with various alkanes. This study is significant for understanding the thermodynamic properties of tridodecylamine in different solvent environments (Couchon, Nguyen Thi Hong, & Delmas, 1978).
Polyethylene Branching Analysis : A study by Qiu et al. (2006) focused on the effect of branching on the phase transitions, crystal structure, and morphology of linear polyethylenes. The implications for materials science, particularly in the context of polymers, are significant (Qiu, Sworen, Pyda, Nowak-Pyda, Habenschuss, Wagener, & Wunderlich, 2006).
Electroluminescent Properties in Oligofluorene : Yang et al. (2008) developed a novel X-branched oligofluorene, demonstrating enhanced thermal and electrochemical stabilities and improved electroluminescent properties compared to its linear counterpart. This research is crucial for advancements in organic light-emitting diodes (OLEDs) technology (Yang, Zhang, Sun, Xiong, Xia, Cao, & Li, 2008).
Gold(I) Cyanide Extraction : Caravaca et al. (1996) studied the extraction of gold(I) from cyanide solutions using tridecylamine. This research is vital for understanding the applications of tridecylamine in metal extraction and hydrometallurgy (Caravaca, Alguacil, Sastre, & Martinez, 1996).
- the toxicity and safety profiles of substances with similar chemical structures to tridecylamine (Loveless, Finlay, Everds, Frame, Gillies, O'Connor, Powley, & Kennedy, 2006).
Excited-State Properties of Triazines : Liu et al. (2012) investigated the excited-state properties of multibranched triarylamine end-capped triazines. This study is important for the development of materials with specific electronic and optical properties, particularly in the field of photophysics (Liu, Tang, Zhang, Pan, Hua, Li, & Chou, 2012).
Gold(I) Extraction Mechanism : Another study by Caravaca et al. (1996) explored the extraction mechanism of gold(I) from cyanide solutions using primary amines, including tridecylamine. This research adds valuable insights into the selective extraction processes in metallurgy and mining (Caravaca, Alguacil, & Sastre, 1996).
Branched Poly(δ-valerolactone)s Synthesis : Ren et al. (2016) conducted a comparative study between comb and linear analogues of highly branched poly(δ-valerolactone)s. This research is relevant in polymer chemistry for the design and synthesis of branched polymers with specific properties (Ren, Wei, Wu, Bian, Leng, Zhou, & Li, 2016).
Photovoltaic Materials with Triarylamine : Ning and Tian (2009) described the use of triarylamine in photovoltaic materials, highlighting its role in enhancing the efficiency of solar cells. This research is crucial for the advancement of renewable energy technologies (Ning & Tian, 2009).
Optical Limiting Properties of Triazines : Wang et al. (2017) studied the optical limiting properties of compounds based on 1,3,5-triazine. This research contributes to the development of materials with specific optical characteristics, which can be utilized in various technological applications (Wang, Li, Yin, Jiang, Wang, Liu, & Hua, 2017).
Mechanism of Action
Target of Action
Tridecylamine, branched and linear, is a long chain lipophilic monoalkylamine . It is a versatile intermediate used in the production of a wide variety of chemicals
Mode of Action
As a lipophilic monoalkylamine, it likely interacts with its targets through hydrophobic interactions .
Biochemical Pathways
As a versatile intermediate, it is used in the production of a wide variety of chemicals, suggesting that it may be involved in multiple biochemical pathways .
Pharmacokinetics
As a lipophilic compound, it is likely to have good bioavailability and may distribute widely in the body .
Result of Action
As a versatile intermediate, it is used in the production of a wide variety of chemicals, suggesting that it may have diverse effects depending on the specific context .
Action Environment
As a lipophilic compound, its action may be influenced by factors such as the lipid composition of target cells and the presence of other lipophilic substances .
Properties
IUPAC Name |
8-ethylundecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-10-13(4-2)11-8-6-5-7-9-12-14/h13H,3-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBNTNYCQVDLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872302 | |
Record name | 8-Ethylundecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86089-17-0 | |
Record name | Tridecylamine, branched and linear | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086089170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridecylamine, branched and linear | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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